molecular formula C21H22ClFN2O3 B5149754 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide

Cat. No. B5149754
M. Wt: 404.9 g/mol
InChI Key: RJTAKTBXBQRQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-594 and has been studied extensively for its ability to interact with nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system.

Mechanism of Action

ABT-594 interacts with nAChRs in the brain and peripheral nervous system, leading to the activation of these receptors. This activation results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The release of these neurotransmitters is thought to be responsible for the analgesic and anxiolytic effects of ABT-594.
Biochemical and physiological effects:
ABT-594 has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anxiolytic effects, ABT-594 has been shown to have anti-inflammatory properties. Additionally, ABT-594 has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in lab experiments. It is a potent and selective agonist of nAChRs, making it a useful tool for studying the role of these receptors in various physiological processes. However, ABT-594 has some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for research on ABT-594. One area of interest is the development of new therapeutics based on the structure of ABT-594. Additionally, further research is needed to fully understand the mechanisms of action of ABT-594 and its potential therapeutic applications. Finally, research on the potential side effects and safety of ABT-594 is also needed to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of ABT-594 involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-fluorobenzylamine to form 2-chloro-5-(2-fluorobenzyl)nitrobenzene. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 1-acetyl-4-piperidinol to form the final product, 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide.

Scientific Research Applications

ABT-594 has been studied extensively for its potential therapeutic applications in the treatment of various diseases and conditions. Some of the areas of research include pain management, addiction, and neurological disorders. ABT-594 has been shown to be a potent analgesic and has been studied as a potential alternative to opioids for pain management. Additionally, ABT-594 has been shown to have potential as a smoking cessation aid due to its ability to interact with nAChRs in the brain.

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O3/c1-14(26)25-10-8-17(9-11-25)28-20-7-6-16(22)12-18(20)21(27)24-13-15-4-2-3-5-19(15)23/h2-7,12,17H,8-11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTAKTBXBQRQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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